molecular formula C11H18N2 B12106502 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine

1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine

Cat. No.: B12106502
M. Wt: 178.27 g/mol
InChI Key: VRYDNQGSJOSHKN-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine typically involves the reaction of 4-ethylbenzaldehyde with methylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Major Products:

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-N1-methylethane-1,2-diamine
  • 1-(4-Ethylphenyl)-N1-ethylethane-1,2-diamine

Comparison: 1-(4-Ethylphenyl)-N1-methylethane-1,2-diamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-methylethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-3-9-4-6-10(7-5-9)11(8-12)13-2/h4-7,11,13H,3,8,12H2,1-2H3

InChI Key

VRYDNQGSJOSHKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)NC

Origin of Product

United States

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